N-[3-(cyclopentylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide N-[3-(cyclopentylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0897035
InChI: InChI=1S/C17H18N2O3/c1-10(20)18-14-15(19-11-6-2-3-7-11)17(22)13-9-5-4-8-12(13)16(14)21/h4-5,8-9,11,19H,2-3,6-7H2,1H3,(H,18,20)
SMILES: CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC3CCCC3
Molecular Formula: C17H18N2O3
Molecular Weight: 298.34 g/mol

N-[3-(cyclopentylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide

CAS No.:

Cat. No.: VC0897035

Molecular Formula: C17H18N2O3

Molecular Weight: 298.34 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(cyclopentylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide -

Specification

Molecular Formula C17H18N2O3
Molecular Weight 298.34 g/mol
IUPAC Name N-[3-(cyclopentylamino)-1,4-dioxonaphthalen-2-yl]acetamide
Standard InChI InChI=1S/C17H18N2O3/c1-10(20)18-14-15(19-11-6-2-3-7-11)17(22)13-9-5-4-8-12(13)16(14)21/h4-5,8-9,11,19H,2-3,6-7H2,1H3,(H,18,20)
Standard InChI Key ZVNOPXIDUFPYKV-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC3CCCC3
Canonical SMILES CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)NC3CCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator